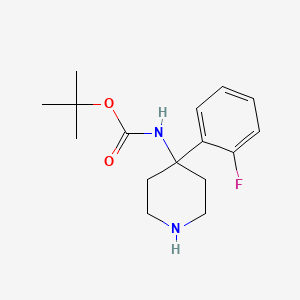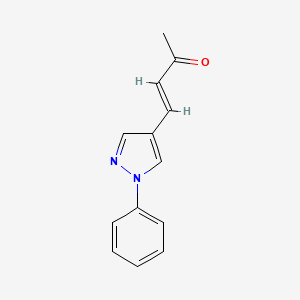
4-(1-Phenyl-1h-pyrazol-4-yl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Phenyl-1H-pyrazol-4-yl)but-3-en-2-one is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 4-(1-Phenyl-1H-pyrazol-4-yl)but-3-en-2-one can be achieved through several synthetic routes. One common method involves the bromination of 4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones using a combination of potassium bromide and cerium (IV) ammonium nitrate in a biphasic system consisting of water and dichloromethane . This reaction furnishes the corresponding monobromo compounds, which can be further utilized as precursors for the synthesis of various derivatives.
Analyse Chemischer Reaktionen
4-(1-Phenyl-1H-pyrazol-4-yl)but-3-en-2-one undergoes several types of chemical reactions, including:
Bromination: The compound can be brominated using potassium bromide and cerium (IV) ammonium nitrate to form monobromo derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the pyrazole ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.
Wissenschaftliche Forschungsanwendungen
4-(1-Phenyl-1H-pyrazol-4-yl)but-3-en-2-one has several scientific research applications, including:
Antibacterial and Antifungal Activities: The compound and its derivatives have been evaluated for their antibacterial and antifungal activities against various microorganisms.
Medicinal Chemistry: The compound is used as a building block in the synthesis of various biologically active molecules with potential therapeutic applications.
Organic Synthesis: The compound is utilized in organic synthesis for the formation of carbon-heteroatom bonds, which are important in the development of pharmaceuticals and other functional molecules.
Wirkmechanismus
The mechanism of action of 4-(1-Phenyl-1H-pyrazol-4-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For example, the compound’s antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
4-(1-Phenyl-1H-pyrazol-4-yl)but-3-en-2-one can be compared with other similar compounds, such as:
4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-diaryl-1H-pyrazoles: These compounds share a similar pyrazole core structure and have been studied for their biological activities.
3-Bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones: These compounds are brominated derivatives of the original compound and have been used as precursors for further synthetic transformations.
The uniqueness of this compound lies in its specific substitution pattern and the potential biological activities associated with this structure.
Eigenschaften
Molekularformel |
C13H12N2O |
|---|---|
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
(E)-4-(1-phenylpyrazol-4-yl)but-3-en-2-one |
InChI |
InChI=1S/C13H12N2O/c1-11(16)7-8-12-9-14-15(10-12)13-5-3-2-4-6-13/h2-10H,1H3/b8-7+ |
InChI-Schlüssel |
HQIIRAINFAFUIV-BQYQJAHWSA-N |
Isomerische SMILES |
CC(=O)/C=C/C1=CN(N=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)C=CC1=CN(N=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



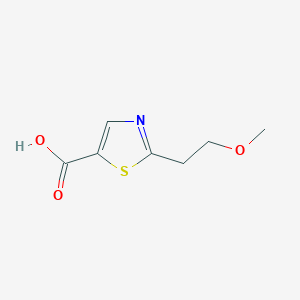

![2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine](/img/structure/B13532113.png)
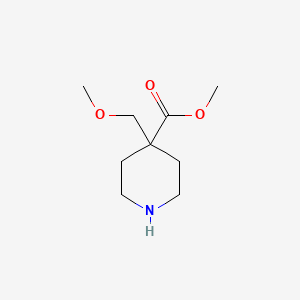
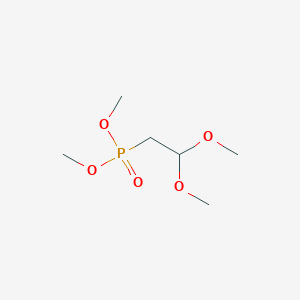

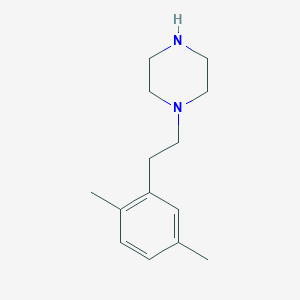
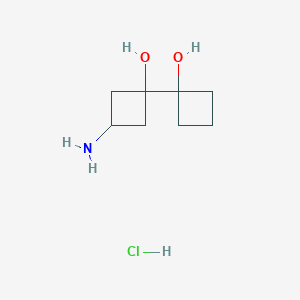

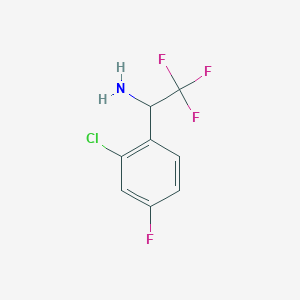
![4-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13532159.png)
